molecular formula C11H13NO3 B12805476 Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- CAS No. 72379-83-0

Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)-

Cat. No.: B12805476
CAS No.: 72379-83-0
M. Wt: 207.23 g/mol
InChI Key: OZGJOKGCHOVMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)-: is a complex organic compound with the molecular formula C14H19NO3. This compound is characterized by the presence of a benzene ring attached to an acetic acid moiety, which is further substituted with a methylamino and oxoethyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzeneacetic acid with an appropriate methylamino and oxoethyl precursor under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization, distillation, and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneacetic acid derivatives with additional oxo groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.

Medicine: In medicine, derivatives of Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new drugs.

Industry: Industrially, the compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its unique chemical structure allows for the design of products with tailored functionalities.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Phenylacetic acid: Similar in structure but lacks the methylamino and oxoethyl groups.

    Benzeneacetic acid, alpha-methyl-: Contains a methyl group instead of the methylamino and oxoethyl groups.

    2-Phenylpropanoic acid: Another related compound with a different substitution pattern on the benzene ring.

Uniqueness: Benzeneacetic acid, alpha-(2-(methylamino)-2-oxoethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino and oxoethyl groups allows for unique interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

72379-83-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(methylamino)-4-oxo-2-phenylbutanoic acid

InChI

InChI=1S/C11H13NO3/c1-12-10(13)7-9(11(14)15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

OZGJOKGCHOVMPZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.